molecular formula C22H42N4O10 B13899020 tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)

tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)

Cat. No.: B13899020
M. Wt: 522.6 g/mol
InChI Key: BVRWJBOIRGRSOE-UHFFFAOYSA-N
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Description

tert-Butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid) is a complex organic compound that features a piperidine ring substituted with an amino group and a hydroxy group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, and the compound is stabilized as a hemi salt with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the amino and hydroxy groups at the 4 and 3 positions, respectively. One common method involves the use of tert-butyl carbamate as a protecting group, which can be introduced via a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The amino and hydroxy groups can be introduced through selective functionalization reactions, such as reductive amination and hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the amino and hydroxy groups provides sites for hydrogen bonding and other interactions with biological targets, making it a candidate for the development of enzyme inhibitors, receptor modulators, and other therapeutic agents .

Industry

In the industrial sector, tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds .

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate
  • tert-Butyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate

Uniqueness

tert-Butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate is unique due to the presence of both amino and hydroxy groups on the piperidine ring, which allows for a wide range of chemical modifications and interactions with biological targets. This dual functionality distinguishes it from similar compounds that may lack one of these groups or have different substituents.

Properties

Molecular Formula

C22H42N4O10

Molecular Weight

522.6 g/mol

IUPAC Name

tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;3-1(4)2(5)6/h2*7-8,13H,4-6,11H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

BVRWJBOIRGRSOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N.CC(C)(C)OC(=O)N1CCC(C(C1)O)N.C(=O)(C(=O)O)O

Origin of Product

United States

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